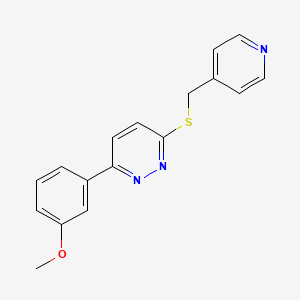

3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(3-methoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-21-15-4-2-3-14(11-15)16-5-6-17(20-19-16)22-12-13-7-9-18-10-8-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVGBSDOWLYDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multiple steps, starting with the preparation of the core pyridazine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group can be introduced through a substitution reaction, while the thioether linkage is formed by reacting the pyridazine with a suitable thiolating agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can be used as a probe to study biological systems. Its interactions with biomolecules can provide insights into cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a building block for the development of new pharmaceuticals. Its potential therapeutic applications include the treatment of various diseases, such as cancer and inflammatory disorders.

Industry: In industry, this compound can be utilized in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-(4-Methoxyphenyl)pyridazin-3-amine

- Structural Differences :

- The methoxy group is at the para position (4-methoxyphenyl) instead of meta (3-methoxyphenyl) in the target compound.

- The 6-position lacks the pyridinylmethylthio group, instead featuring an amine substituent.

- The absence of a sulfur atom in the substituent may decrease lipophilicity and alter metabolic pathways .

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Structural Differences :

- Incorporates a fused triazolo ring system, increasing molecular rigidity.

- The pyridinylmethylthio group is attached to a pyridin-2-ylmethyl group instead of pyridin-4-ylmethyl.

- The pyridin-2-ylmethyl group may create steric clashes in certain binding sites compared to the pyridin-4-ylmethyl analog .

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

- Structural Differences :

- Replaces the methoxyphenyl group with a thienyl (thiophene) ring.

- Features an acetamide-linked thiadiazole moiety, introducing hydrogen-bonding capacity.

- The acetamide-thiadiazole group may enhance solubility but reduce membrane permeability compared to the pyridinylmethylthio substituent .

Research Findings and Implications

- Electronic Effects : The meta-methoxy group in the target compound provides a distinct electronic profile compared to para-substituted analogs, influencing charge distribution and receptor interactions .

- Metabolic Stability : The pyridinylmethylthio group may confer resistance to oxidative metabolism, a common issue with thioether-containing compounds .

- Selectivity : Structural variations, such as the triazolo ring or thiadiazole-acetamide group, highlight the importance of substituent choice in optimizing target selectivity and minimizing off-target effects .

Biological Activity

3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action, highlighting key findings from various studies.

Synthesis

The compound can be synthesized through a multi-step process involving nucleophilic substitutions and cyclization reactions. The synthetic pathway typically includes the formation of pyridazine derivatives, followed by the introduction of methoxy and thioether groups. While specific synthetic details for this compound are less documented, similar pyridazine derivatives have been synthesized using established methods in organic chemistry.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and HEPG-2 (liver cancer). The MTT assay has been a common method for assessing cell viability, revealing that certain derivatives can induce apoptosis in these cell lines.

Table 1: Cytotoxicity Data of Pyridazine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11l | MCF-7 | 5.2 | Caspase-3 activation |

| 11m | HEPG-2 | 8.0 | Apoptotic pathway induction |

| 11n | SW480 | 6.5 | Cell cycle arrest |

The biological activity of this class of compounds often involves multiple mechanisms:

- Caspase Activation : Increased levels of caspase-3 have been observed in treated cancer cells, suggesting that these compounds may promote apoptosis through caspase-dependent pathways.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases, which contributes to their anticancer effects.

Case Studies

A notable study evaluated the effects of several pyridazine derivatives on MCF-7 cells. The results demonstrated that compound 11n significantly enhanced caspase-3 levels by over fivefold compared to control treatments, indicating a robust apoptotic response (Table 2).

Table 2: Caspase Activity in MCF-7 Cells Treated with Pyridazine Derivatives

| Treatment | Caspase-3 Level (Fold Increase) |

|---|---|

| Control | 1.0 |

| Compound 11n | 5.2 |

| Compound 11l | 4.0 |

Pharmacological Potential

Beyond anticancer activity, there is emerging evidence suggesting that such compounds may also exhibit anti-inflammatory properties and act as inhibitors for various enzymes involved in cellular signaling pathways. For example, some derivatives have shown promise as selective inhibitors for phosphoinositide 3-kinases (PI3K), which play critical roles in cell growth and survival.

Q & A

Q. Advanced Research Focus

- Reaction Pathway Prediction : Use quantum mechanical calculations (e.g., DFT) to model transition states and identify energetically favorable routes for functionalization (e.g., sulfone formation via oxidation) .

- Docking Studies : Predict bioactivity by simulating interactions between derivatives and target proteins (e.g., kinase enzymes), guiding synthetic prioritization .

- Machine Learning : Train models on existing pyridazine reaction datasets to predict optimal solvents, catalysts, or temperatures for new modifications .

What are common pitfalls in assessing the biological activity of this compound, and how can they be mitigated?

Q. Advanced Research Focus

- Solubility Issues : The hydrophobic pyridazine core may limit aqueous solubility, skewing in vitro assays. Mitigation: Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles .

- Metabolic Instability : The thioether group is prone to oxidation in vivo. Solution: Synthesize sulfone analogs and compare stability in microsomal assays .

- Off-Target Effects : Screen against related enzymes (e.g., using kinase profiling panels) to validate selectivity .

Which analytical techniques are most reliable for quantifying trace impurities in the final product?

Q. Basic Research Focus

- UPLC-MS : Achieve ppm-level detection of byproducts (e.g., unreacted intermediates) with tandem mass spectrometry .

- Elemental Analysis : Verify stoichiometric purity, especially for metal catalysts (e.g., residual Pd) .

- 2D NMR : Resolve overlapping signals in complex mixtures (e.g., NOESY for spatial proximity analysis) .

How do structural modifications (e.g., replacing pyridinylmethyl with benzyl groups) impact physicochemical properties?

Q. Advanced Research Focus

- LogP Changes : Benzyl substitution increases hydrophobicity (higher LogP), affecting membrane permeability. Calculate via software like MarvinSketch .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring alter redox potentials, measurable via cyclic voltammetry .

- Crystallinity : Bulkier substituents reduce crystallization propensity; assess via powder X-ray diffraction (PXRD) .

What experimental controls are essential when evaluating this compound’s stability under varying pH conditions?

Q. Basic Research Focus

- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to cover physiological and extreme ranges.

- Temperature Monitoring : Conduct stability studies at 25°C (ambient) and 40°C (accelerated) to model shelf life .

- LC-MS Tracking : Quantify degradation products (e.g., hydrolyzed thioethers) over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.